Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate

Lipophilicity Membrane permeability Lead optimization

Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (CAS 95312-30-4) is a 3,5-disubstituted isoxazole derivative with molecular formula C₇H₉NO₄ and a molecular weight of 171.15 g/mol. It belongs to the class of isoxazole-3-carboxylate esters, a scaffold widely explored as a privileged structure in medicinal chemistry for anti-tubercular, anti-inflammatory, and proteasome-inhibitory applications.

Molecular Formula C7H9NO4
Molecular Weight 171.152
CAS No. 95312-30-4
Cat. No. B2399227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate
CAS95312-30-4
Molecular FormulaC7H9NO4
Molecular Weight171.152
Structural Identifiers
SMILESCOCC1=CC(=NO1)C(=O)OC
InChIInChI=1S/C7H9NO4/c1-10-4-5-3-6(8-12-5)7(9)11-2/h3H,4H2,1-2H3
InChIKeyPBGCIXARQZOKHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (CAS 95312-30-4): Procurement-Relevant Physicochemical and Structural Profile


Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (CAS 95312-30-4) is a 3,5-disubstituted isoxazole derivative with molecular formula C₇H₉NO₄ and a molecular weight of 171.15 g/mol [1]. It belongs to the class of isoxazole-3-carboxylate esters, a scaffold widely explored as a privileged structure in medicinal chemistry for anti-tubercular, anti-inflammatory, and proteasome-inhibitory applications [2]. The compound features a methoxymethyl (-CH₂OCH₃) substituent at the 5-position and a methyl ester at the 3-position, giving it a computed LogP of 0.6076, a topological polar surface area (TPSA) of 61.56 Ų, five hydrogen bond acceptors, zero hydrogen bond donors, and three rotatable bonds [1]. It is commercially available as a powder with purity ≥95% and is recommended for storage sealed in dry conditions at 2–8°C . The compound is primarily utilized as a versatile small-molecule scaffold and synthetic intermediate for further derivatization in drug discovery and agrochemical research programs .

Why Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate Cannot Be Simply Replaced by Unsubstituted or 5-Methyl Isoxazole-3-carboxylate Analogs


Procurement decisions within the isoxazole-3-carboxylate ester class must account for the dramatic impact that the 5-position substituent exerts on key physicochemical properties. The methoxymethyl group in CAS 95312-30-4 is not merely a bulkier replacement for hydrogen or methyl; it introduces additional hydrogen bond acceptor capacity (5 vs. 2 for the unsubstituted parent), increases polar surface area by approximately 17.6% (61.56 vs. 52.33 Ų), and elevates lipophilicity (ΔLogP ≈ +0.15 vs. the unsubstituted methyl isoxazole-3-carboxylate) [1]. These changes directly influence solubility, permeability, and target-binding profiles, making simple interchange of analogs unreliable without re-optimization of downstream chemistry or biological assays [2]. Furthermore, the methoxymethyl group provides a distinct synthetic handle for subsequent functional group interconversions (e.g., oxidation to the carboxylic acid, demethylation to the hydroxymethyl derivative) that are unavailable in the simple methyl-substituted analogs [3]. The quantitative evidence below establishes the specific, measurable differences that justify procurement of the exact CAS 95312-30-4 structure.

Quantitative Differentiation Evidence: Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate vs. Closest Structural Analogs


Enhanced Lipophilicity (LogP): Methoxymethyl vs. Unsubstituted Parent

The target compound (CAS 95312-30-4) exhibits a computed LogP of 0.6076, representing a 31.7% increase in lipophilicity over the unsubstituted parent methyl isoxazole-3-carboxylate (CAS 25742-68-1, LogP 0.4612) [1]. The 5-methyl analog (CAS 19788-35-3) shows an intermediate LogP of 0.52, approximately 14.4% lower than the target . This stepwise increase in LogP correlates with the electron-donating and hydrophobic character of the 5-methoxymethyl substituent, which contains an additional oxygen atom and two extra carbon atoms compared to the methyl group.

Lipophilicity Membrane permeability Lead optimization

Hydrogen Bond Acceptor (HBA) Capacity: A Critical Differentiator for Target Engagement

The target compound possesses 5 hydrogen bond acceptors (HBA), compared to only 2 for the unsubstituted methyl isoxazole-3-carboxylate and 3 for the 5-methyl analog [1]. The additional three HBA sites arise from the methoxy oxygen in the methoxymethyl chain and the ester carbonyl. The ethyl ester analog (CAS 139297-52-2) and the free acid (CAS 95312-32-6) also contain 5 and 4 HBA, respectively . HBA count is a key determinant in Lipinski's Rule of Five and directly influences aqueous solubility and the ability to form specific hydrogen bonds with biological targets.

Hydrogen bonding Target engagement Solubility

Polar Surface Area (TPSA) Modulation: Methoxymethyl vs. Hydroxymethyl at the 5-Position

The target compound (TPSA = 61.56 Ų) exhibits a significantly lower polar surface area than its 5-hydroxymethyl analog (CAS 139297-55-5, TPSA = 72.56 Ų), a difference of -11.00 Ų (-15.2%) . This difference arises because the methoxymethyl group lacks the hydrogen bond donor capability of the hydroxyl group. The free carboxylic acid analog (CAS 95312-32-6) has an even higher TPSA of 72.56 Ų due to the presence of both a hydrogen bond donor and acceptor on the carboxylic acid . TPSA values below 60–70 Ų are generally associated with favorable oral absorption, while values below 90 Ų are considered permissive for blood-brain barrier (BBB) penetration [1].

Polar surface area Blood-brain barrier Oral absorption

Scalable One-Pot Synthesis: Documented Crystalline Product Isolation with ≥95% Purity

A 2024 publication by Jin et al. in Fine Chemicals (Jingxi Huagong) reports a one-pot synthesis method for 27 different 5-alkyl or aryl substituted methyl isoxazole-3-carboxylate molecules [1]. The method uses sodium methoxide as a mild base in methanol as a single solvent, avoiding the use of hazardous reagents such as n-butyllithium, sodium hydride, or potassium tert-butoxide, and eliminating high-cost solvents like tetrahydrofuran [1]. Critically, after reaction completion, the majority of solid products precipitate directly as crystals that can be isolated by filtration without further purification, achieving purity levels of ≥95% [1]. While specific yield data for the methoxymethyl-substituted compound (CAS 95312-30-4) is not separately listed in the publicly available abstract, the general protocol is directly applicable to this compound class . In contrast, classical multi-step syntheses of 5-substituted isoxazole-3-carboxylates often require column chromatography and yield products of variable purity .

Scalable synthesis One-pot method Crystalline product

Ester vs. Carboxylic Acid: Zero H-Bond Donors as a Permeability and Prodrug Advantage

The target compound (methyl ester) has zero hydrogen bond donors (HBD = 0), whereas its direct hydrolysis product, 5-(methoxymethyl)-3-isoxazolecarboxylic acid (CAS 95312-32-6), has one HBD . According to Lipinski's Rule of Five, HBD count ≤5 is acceptable, but each additional HBD can reduce permeability by approximately one log unit [1]. The methyl ester form also exhibits a higher LogP (0.6076 vs. 0.5192 for the free acid), consistent with the known property that esterification masks the polar carboxylic acid group and increases lipophilicity . In the context of the free acid's documented application in selective peptide epoxyketone proteasome inhibitor design , the methyl ester can serve as a protected precursor or prodrug form, where in vivo esterase-mediated hydrolysis releases the active carboxylic acid pharmacophore.

Prodrug design Membrane permeability Ester prodrug

5-Methoxymethyl as a Versatile Synthetic Handle: Functional Group Interconversion Potential

The methoxymethyl (-CH₂OCH₃) substituent at the 5-position of the isoxazole ring provides a unique synthetic handle that is absent in the simpler 5-methyl (CAS 19788-35-3) or unsubstituted (CAS 25742-68-1) analogs [1]. The methoxymethyl group can undergo selective demethylation (e.g., with BBr₃ or TMSI) to yield the hydroxymethyl derivative (CAS 139297-55-5), oxidation to the carboxylic acid (CAS 95312-32-6), or nucleophilic displacement after conversion to a better leaving group [2]. This contrasts with the 5-methyl analog, which requires more forcing conditions for functionalization (e.g., radical bromination), and the unsubstituted parent, which lacks a 5-position handle entirely [1]. The one-pot synthesis paper by Jin et al. (2024) further demonstrates that a wide range of 5-substituted derivatives can be accessed from commercially available methyl ketone precursors using a unified protocol [3].

Synthetic handle Functional group interconversion Diversification

Recommended Application Scenarios for Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate Based on Verified Differentiation Evidence


Fragment-Based and Structure-Based Drug Discovery Requiring a Low-Molecular-Weight, Permeable Isoxazole Scaffold

With a molecular weight of 171.15 Da, LogP of 0.6076, TPSA of 61.56 Ų, and zero H-bond donors, CAS 95312-30-4 sits within optimal fragment-like physicochemical space (MW < 300, LogP ≤ 3, HBD ≤ 3) [1]. Its balanced lipophilicity and moderate polarity make it a suitable starting point for fragment-based screening campaigns where initial hits require subsequent elaboration. The methoxymethyl group provides a vector for growth into target protein pockets while the methyl ester can be hydrolyzed to the carboxylic acid for enhanced binding interactions .

Proteasome Inhibitor Lead Optimization: Ester Prodrug Form of the Active Carboxylic Acid Pharmacophore

The free carboxylic acid analog (CAS 95312-32-6) has been explicitly cited as a building block for selective peptide epoxyketone proteasome inhibitors with antitumor applications . The methyl ester form (CAS 95312-30-4) can serve as a membrane-permeable prodrug or protected synthetic intermediate in such programs. Its zero HBD count and higher LogP relative to the free acid (0.6076 vs. 0.5192) are advantageous for cellular penetration, while esterase-mediated hydrolysis in biological systems can unmask the active carboxylate pharmacophore .

Large-Scale Synthesis and Library Production: One-Pot Protocol with Crystallization-Based Purification

The 2024 one-pot synthesis protocol reported by Jin et al. demonstrates that 5-substituted methyl isoxazole-3-carboxylates can be produced at scale in methanol using sodium methoxide, with the product precipitating directly as crystals of ≥95% purity [2]. This eliminates the need for column chromatography and hazardous reagents, offering a cost-effective route for procurement of gram-to-kilogram quantities. For research programs planning to generate diverse isoxazole-3-carboxylate libraries, this unified protocol provides a reliable and scalable manufacturing platform [2].

CNS-Targeted Programs: Physicochemical Profile Compatible with Blood-Brain Barrier Penetration

The TPSA of 61.56 Ų is below the 90 Ų threshold generally associated with CNS penetration, and the LogP of 0.6076 falls within the favorable range for CNS drugs (typically LogP 1–4, though lower values can also be acceptable depending on the target) [3]. These properties, combined with the absence of hydrogen bond donors, suggest that derivatives of this scaffold may be suitable for CNS drug discovery programs targeting enzymes such as monoamine oxidase (MAO), where isoxazole-based inhibitors have shown preclinical promise [4]. However, prospective users should note that the MAO inhibitory activity has been reported at the compound-class level and has not been confirmed in direct comparative assays for CAS 95312-30-4 specifically.

Quote Request

Request a Quote for Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.